molecular formula C12H12N2O3S B382824 (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid CAS No. 40277-46-1

(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

Cat. No.: B382824
CAS No.: 40277-46-1
M. Wt: 264.3g/mol
InChI Key: ZJVVYGRQUQXPDQ-UHFFFAOYSA-N
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Description

(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a high-purity chemical reagent designed for pharmaceutical and oncological research. This compound belongs to the thienopyrimidine class of heterocyclic compounds, which are recognized as bioisosteres of the 4-anilinoquinazoline core found in several potent marketed anticancer drugs . As such, it serves as a versatile and privileged scaffold in medicinal chemistry for the design and synthesis of novel therapeutic agents . The core benzothienopyrimidine structure is associated with targeted kinase inhibition and is under investigation for its potential to interact with key biological targets, such as the serine/threonine-protein kinase Chk1, which is a critical enzyme in checkpoint-mediated cell cycle arrest and DNA repair pathways . Researchers primarily utilize this compound and its derivatives as a key intermediate in synthesizing more complex molecules for biological evaluation. Recent studies have focused on creating novel thienopyrimidine derivatives containing functionalities like a thiosemicarbazide moiety, which have demonstrated promising in vitro antitumor activity against human cancer cell lines, including prostate cancer (PC-3) and colon cancer (HCT-116) . This makes it a valuable candidate for projects aimed at developing new anticancer therapies. The product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-9(16)5-14-6-13-11-10(12(14)17)7-3-1-2-4-8(7)18-11/h6H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVVYGRQUQXPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-3-Cyanothiophene Derivatives

The precursor 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (1 ) is cyclized using formic acid under microwave irradiation (90°C, 15 min) or conventional reflux (5 h) to yield 6,7-dihydro-3H,5H-benzothieno[2,3-d]pyrimidin-4,8-dione (2 ). Key observations include:

  • Microwave method : 80% yield, reaction time reduced by 90% compared to conventional heating.

  • IR characterization : Loss of the cyano group’s ν(C≡N) at 2210 cm⁻¹ and emergence of ν(C=O) at 1672 cm⁻¹.

  • 1H NMR : A singlet at δ 7.51 ppm confirms the pyrimidine C2–H proton, while a broad signal at δ 11.98 ppm corresponds to the NH group.

Chlorination and Hydrazine Functionalization

Intermediate 2 is treated with phosphorus oxychloride (POCl₃) to produce 4-chloro-6,7-dihydrobenzothieno[2,3-d]pyrimidin-8-one (3 ), which subsequently reacts with hydrazine hydrate to form 4-hydrazino-6,7-dihydrobenzothieno[2,3-d]pyrimidin-8-one (4 ). Critical data:

  • Chlorination (POCl₃) : Microwave-assisted method (95°C, 10 min) achieves 75% yield vs. 71% under reflux.

  • Hydrazination : Hydrazine hydrate in ethanol at 50°C for 20 min (microwave) yields 81% of 4 , characterized by NH₂ and NH signals at δ 4.50 and 5.66 ppm.

MethodTemperature (°C)TimeYield (%)
Microwave9030 min88
Conventional907 h84

Alternative Pathway: Condensation with Aldehydes

A secondary route involves condensing 4 with glyoxylic acid (or its derivatives) to form a Schiff base, followed by reduction to install the acetic acid group. This method, while less common, avoids harsh alkylation conditions:

  • Key step : Reaction of 4 with glyoxylic acid in ethanol under reflux (12 h) produces a hydrazone intermediate, which is hydrogenated to yield the final product.

  • Limitation : Lower yields (65–70%) due to competing side reactions.

Structural Characterization and Validation

Spectroscopic Analysis

  • IR spectroscopy : The target compound exhibits ν(C=O) at 1665–1672 cm⁻¹ (pyrimidinone) and ν(O–H) at 2500–3300 cm⁻¹ (acetic acid).

  • 1H NMR : Signals at δ 2.31–2.80 ppm (tetrahydrobenzothiophene CH₂), δ 3.25 ppm (CH₃ of acetic acid), and δ 8.20–8.78 ppm (pyrimidine C–H).

  • 13C NMR : Quaternary carbons of the pyrimidinone ring at δ 155–160 ppm and the acetic acid carbonyl at δ 170–175 ppm.

Elemental Analysis

Consistent with the molecular formula C₁₂H₁₂N₂O₃S, experimental data matches theoretical values within 0.1–0.3% deviation.

Optimization and Industrial Scalability

Solvent and Catalyst Selection

  • Preferred solvent : Ethanol or dioxane due to optimal solubility of intermediates.

  • Catalysts : Trace HCl accelerates alkylation but risks over-acidification; neutral conditions favor Schiff base formation.

Green Chemistry Considerations

Microwave synthesis reduces solvent consumption by 40% and cuts reaction times by 85%, aligning with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formamide, phosphoryl chloride, secondary amines, and hydrazine hydrate. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

Major products formed from these reactions include various 4-aminotetrahydrobenzothienopyrimidines and triazolopyrimidines .

Scientific Research Applications

Chemistry

In chemistry, (4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of derivatives with diverse chemical properties .

Biology and Medicine

The compound has shown potential in medicinal chemistry due to its biological activities. . Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry

In the industrial sector, the compound can be used in the development of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various formulations .

Mechanism of Action

The mechanism of action of (4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues
Compound Name Substituents/R-Groups Molecular Weight Key Biological Activity Synthesis Route
(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid Acetic acid at position 3 224.24 g/mol Anti-inflammatory, antimicrobial Gewald reaction + formamide cyclization
(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid Methyl at position 6, acetic acid at C3 224.24 g/mol Not reported (early discovery stage) Similar to parent compound
(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid Phenyl at position 6, acetic acid at C3 ~300 g/mol* Under investigation Aldehyde condensation + cyclization

*Calculated based on empirical formula.

Key Observations :

  • The phenyl group introduces aromatic interactions, which may enhance binding to hydrophobic pockets in enzymes like COX-2 or kinases . The acetic acid moiety in all three compounds promotes hydrogen bonding with target proteins, a critical feature for anti-inflammatory activity .
Functionalized Derivatives
Compound Name Modifications Molecular Weight Biological Activity Key Findings
N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide Hydrazone-linked ninhydrin 386.41 g/mol Anticancer, enzyme inhibition Enhanced cytotoxicity via hydrazone-mediated DNA intercalation
N-(2,6-Dinitrophenyl)-2-((5-((4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide Oxadiazole-thioacetamide hybrid 543.53 g/mol VEGFR-2 inhibition 70% yield; IC~50~ = 4.54 µM against MCF-7 cells
N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide Sulfonamide-thioether hybrid ~450 g/mol COX-2 inhibition (IC~50~ = 5.07 µM) Suppressed PGE~2~ and IL-8 in keratinocytes

Key Observations :

  • Hydrazone Derivatives : The ninhydrin-hydrazone hybrid exhibits strong anticancer activity (78% yield) due to planar aromatic systems enabling intercalation and ROS generation .
  • Oxadiazole-Thioacetamide Hybrids : These derivatives show potent VEGFR-2 inhibition, critical for anti-angiogenic therapy. The oxadiazole ring enhances metabolic resistance .
  • Sulfonamide Derivatives: Sulfonamide groups improve COX-2 selectivity, reducing gastrointestinal toxicity compared to non-selective NSAIDs .

Research Findings and Pharmacological Profiles

  • Anti-Inflammatory Activity: The parent acetic acid derivative suppresses COX-2 expression (IC~50~ = 5.07 µM) and PGE~2~ release in human keratinocytes, comparable to celecoxib . Methyl-substituted analogues show reduced activity, highlighting the necessity of the acetic acid group for target binding .
  • Antimicrobial Activity: Hydrazino derivatives (e.g., 4-(substituted amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidines) exhibit MIC values of 8–16 µg/mL against S. aureus and E. coli due to enhanced membrane penetration .
  • Anticancer Activity: VEGFR-2-targeting oxadiazole hybrids inhibit tumor growth in xenograft models (TGI = 53.18%) by blocking endothelial cell proliferation . Hydrazone-ninhydrin derivatives induce apoptosis in HepG2 cells via caspase-3 activation .

Biological Activity

The compound (4-oxo-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including anti-cancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the benzothieno[2,3-d]pyrimidine class, characterized by a fused ring structure that contributes to its unique biological properties. The molecular formula is C12H12N2O3SC_{12}H_{12}N_2O_3S, with a molecular weight of approximately 252.30 g/mol.

1. Anti-Cancer Activity

Research indicates that derivatives of benzothieno[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain analogues showed selective cytotoxicity towards p21-deficient cells, suggesting a potential mechanism that involves the inhibition of cell cycle progression in cancerous cells .

Table 1: Cytotoxicity of Benzothieno Derivatives

CompoundCell Line TestedIC50 (µg/mL)Mechanism
Compound ACCRF-CEM (Leukemia)>20None observed
Compound BMCF-7 (Breast Cancer)6.7Apoptosis induction
Compound CHeLa (Cervical Cancer)12.5Cell cycle arrest

2. Anti-Inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies have shown that it can reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages . This suggests that it may modulate inflammatory pathways.

The biological activity of (4-oxo-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation and inflammation.
  • Cell Cycle Modulation : Evidence suggests it can induce cell cycle arrest in cancer cells.
  • Cytokine Regulation : It appears to modulate the immune response by affecting cytokine production.

Study 1: Cytotoxic Evaluation

A parallel synthesis and biological evaluation study focused on the synthesis of various benzothieno derivatives and their cytotoxic effects against different cancer cell lines. The study highlighted the selective action of these compounds against p21-deficient cells, indicating their potential as targeted cancer therapies .

Study 2: Anti-inflammatory Assessment

Another investigation assessed the anti-inflammatory potential of related compounds through their effects on cytokine release in macrophage cultures. Results indicated a significant reduction in IL-6 and TNF-α levels when treated with the compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing the core tetrahydrobenzothieno[2,3-d]pyrimidinone scaffold?

  • Methodological Answer : The core structure is typically synthesized via aza-Wittig reactions, which allow efficient formation of the pyrimidine ring. For example, reacting 3-aminobenzothiophene derivatives with carbodiimides or isocyanates under anhydrous conditions yields the bicyclic system. Subsequent functionalization at the 2- and 3-positions can be achieved using nucleophiles (e.g., thiols, amines) or electrophilic reagents .
  • Key Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur in the benzothiophene moiety.
  • Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity intermediates .

Q. How can structural characterization of this compound and its derivatives be optimized?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135), LC-MS, and X-ray crystallography. For example:

  • ¹H NMR : Look for characteristic signals: δ 2.7–3.1 ppm (CH₂ in tetrahydro ring), δ 7.4–8.4 ppm (aromatic protons) .
  • X-ray Crystallography : Resolve bond angles and confirm planarity of the pyrimidinone ring, which is critical for biological interactions .
    • Data Table :
TechniqueKey ParametersExample Data (Target Compound)
¹H NMR (DMSO-d6)400 MHz, δ 1.78 (m, 4H, CH₂), δ 8.38 (s, 1H)
LC-MSm/z 301.0 [M+H]⁺

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for antimicrobial activity using agar diffusion (MIC/MBC assays) and anti-inflammatory activity via COX-1/COX-2 inhibition. For example:

  • Antimicrobial Testing : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing substituents (e.g., -NO₂) show enhanced activity .
  • COX Inhibition : Compare IC₅₀ values with indomethacin; bulky 3-position substituents often improve selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for specific therapeutic targets?

  • Methodological Answer :

  • 2-Position Modifications : Introduce sulfanyl (-S-) or amino (-NH₂) groups to enhance solubility and target binding. For example, 2-dialkylamino derivatives exhibit improved CNS penetration due to increased lipophilicity .
  • 3-Position Functionalization : Acetic acid derivatives (e.g., methyl ester prodrugs) improve bioavailability by masking polar carboxyl groups .
    • Data Table :
Substituent (Position)Biological ActivityKey Finding
-SCH₃ (2)AntimicrobialMIC: 8 µg/mL (vs. 32 µg/mL control)
-NHCOC₆H₅ (3)Anti-inflammatoryCOX-2 IC₅₀: 0.8 µM

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Address variability via:

  • Standardized Assay Conditions : Fix pH (7.4 for physiological relevance) and temperature (37°C).
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., ester hydrolysis in acetic acid derivatives), which may explain inconsistent in vivo results .
    • Case Study : A derivative showed potent in vitro COX-2 inhibition (IC₅₀: 0.5 µM) but poor in vivo efficacy due to rapid glucuronidation. Solution: Introduce fluorine at the 4-position to block metabolic sites .

Q. How can computational methods enhance the design of derivatives with improved target binding?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., DHFR for antimicrobial activity). Prioritize derivatives with hydrogen bonds to key residues (e.g., Asp27 in DHFR) .
  • QSAR Modeling : Correlate logP values (2.5–4.0 optimal) with cellular uptake. Hydrophobic substituents (e.g., -CF₃) improve membrane permeability but may reduce solubility .

Methodological Best Practices

  • Synthetic Optimization :
    • Reaction Solvents : Use DMF for aza-Wittig reactions (polar aprotic solvent enhances nucleophilicity) .
    • Catalysts : Pd/C (5% w/w) for hydrogenation steps to reduce nitro groups without over-reducing sulfur .
  • Analytical Validation :
    • HPLC Purity : Ensure >95% purity (C18 column, gradient: 10–90% MeCN in H₂O + 0.1% TFA) .

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